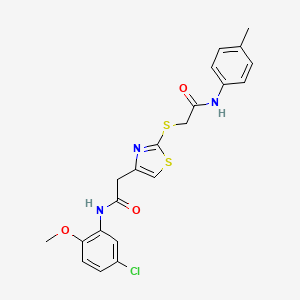

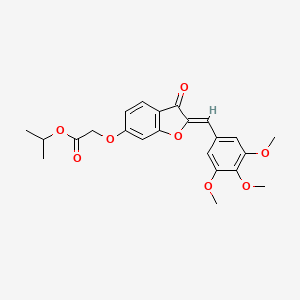

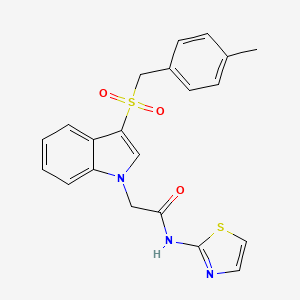

![molecular formula C12H15ClN2S B2696286 [4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride CAS No. 1417635-40-5](/img/structure/B2696286.png)

[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Pharmacological Potential and Synthesis

Histamine H1 Receptor Activities : A study by Walczyński et al. (1999) synthesized 2-substituted thiazol-4-ylethanamines to test their histaminergic H1-receptor activities. Compounds with 2-phenyl substitution showed weak H1-agonistic activity, indicating potential for further exploration in histamine-related pharmacological applications (Walczyński et al., 1999).

Antimicrobial Applications : Research by Visagaperumal et al. (2010) involved synthesizing various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluating their antibacterial and antifungal activities. The compounds exhibited variable degrees of antimicrobial activity, demonstrating their potential use in combating microbial infections (Visagaperumal et al., 2010).

Anticonvulsant Stereochemistry : Camerman et al. (2005) studied the stereochemical basis for the activity in thiadiazole anticonvulsants. This research highlighted how the molecular structure, including the positioning of phenyl groups, impacts the compounds' anticonvulsant properties, suggesting a methodical approach to designing more effective anticonvulsant drugs (Camerman et al., 2005).

Molecular Docking and Quantum Chemical Calculations

Potential COVID-19 Drug Candidates : Abu-Melha et al. (2022) conducted a study on novel series of 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines for their potential as COVID-19 therapeutic agents. Through molecular docking studies, the compounds showed enhanced binding affinity to the receptor, indicating their promising role in COVID-19 treatment strategies (Abu-Melha et al., 2022).

Quantum Chemical Studies for Anti-Corrosion : Chaitra et al. (2016) explored the anti-corrosion potential of thiazole hydrazones on mild steel in acidic conditions. The study combined thermodynamic, electrochemical, and quantum chemical methods to demonstrate the efficacy of these compounds as corrosion inhibitors, showcasing a practical application in materials science (Chaitra et al., 2016).

properties

IUPAC Name |

[4-(2-phenylethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S.ClH/c13-8-12-14-11(9-15-12)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJKHDFWNKWQDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CSC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B2696212.png)

carboxamide](/img/structure/B2696225.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)